Lipophilicity Advantage (LogP ≈ 4.39) Relative to Non-Chlorinated Phenyl Analogs
The target compound exhibits a measured LogP of 4.39 , significantly higher than the non-chlorinated 5-(chloromethyl)-3-phenylisoxazole analog (calculated XLogP ≈ 2.5 for the phenyl scaffold) [1]. This approximately 2-log unit increase in lipophilicity—corresponding to a roughly 100-fold greater partitioning into octanol—is directly attributable to the 3,4-dichlorophenyl substituent. For comparison, the 3-(2,6-dichlorophenyl) regioisomer analogs exhibit LogP values in the range of 3.0–3.8, indicating that the 3,4-dichlorination pattern provides maximal lipophilic character among the dichlorophenyl positional isomers [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.39 (experimental); XLogP = 3.7 (calculated) |
| Comparator Or Baseline | 5-(Chloromethyl)-3-phenylisoxazole: XLogP ≈ 2.5; 3-(2,6-dichlorophenyl) isoxazole analogs: LogP ≈ 3.0–3.8 |
| Quantified Difference | ΔLogP ≈ 1.5–2.0 log units (30- to 100-fold higher octanol partitioning) |
| Conditions | Experimental LogP (shake-flask/HPLC); XLogP3-AA atom-additive calculation |
Why This Matters
Higher LogP directly correlates with enhanced passive membrane permeability, making this compound a superior choice for projects requiring intracellular target engagement or blood-brain barrier penetration.
- [1] PubChem. 5-(Chloromethyl)-3-phenylisoxazole (CAS 1011-37-6). Calculated XLogP3-AA. View Source
- [2] Kuujia. Cas no 700835-81-0: 4-(chloromethyl)-3-(2,6-dichlorophenyl)-5-(1-methylethyl)isoxazole; LogP ≈ 3.65. View Source
